molecular formula C20H35NO15 B594373 a-Trisaccharide CAS No. 49777-13-1

a-Trisaccharide

Cat. No.: B594373
CAS No.: 49777-13-1
M. Wt: 529.5 g/mol
InChI Key: FLZWAAFMRTZQGV-ULZIYQADSA-N
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Description

Trisaccharide A is a type of oligosaccharide composed of three monosaccharides linked by glycosidic bonds. These compounds are essential in various biological processes and have significant applications in scientific research and industry. Trisaccharide A is particularly notable for its role in blood group antigens and its potential in various biochemical applications .

Scientific Research Applications

Trisaccharide A has a wide range of applications in scientific research:

Future Directions

There is continued interest in developing new synthetic approaches to the assembly of carbohydrate blood group antigen determinants . A trisaccharide and structurally related compounds can be used as haptens to test the carbohydrate specificities of plant and mammalian lectins . They can also serve as model compounds in the development of new biomedical technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trisaccharide A typically involves the stepwise glycosylation of monosaccharide units. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reactions are then carried out using glycosyl donors and acceptors under specific conditions, often involving catalysts like silver triflate or boron trifluoride etherate. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of Trisaccharide A can be achieved through enzymatic methods. For instance, alginate lyases can be used to produce alginate trisaccharides from sodium alginate. This method involves the cultivation of engineered microorganisms, such as Escherichia coli, which express the desired enzymes. The extracellular production of these enzymes facilitates the efficient conversion of substrates into Trisaccharide A .

Chemical Reactions Analysis

Types of Reactions: Trisaccharide A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate or bromine water.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Dilute acids like hydrochloric acid or sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of Trisaccharide A involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions facilitate various biological processes, including cell-cell recognition and immune responses. The glycosidic bonds in Trisaccharide A are crucial for its binding to these molecular targets, leading to the activation or inhibition of specific pathways .

Comparison with Similar Compounds

Uniqueness of Trisaccharide A: Trisaccharide A is unique due to its specific glycosidic linkages and its role in blood group antigens.

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZWAAFMRTZQGV-ULZIYQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198042
Record name a-Trisaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49777-13-1
Record name O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49777-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name a-Trisaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name a-Trisaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-TRISACCHARIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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